Bromochlorofluoromethane

Catalog No.
S562789
CAS No.
593-98-6
M.F
CHBrClF
M. Wt
147.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromochlorofluoromethane

CAS Number

593-98-6

Product Name

Bromochlorofluoromethane

IUPAC Name

bromo-chloro-fluoromethane

Molecular Formula

CHBrClF

Molecular Weight

147.37 g/mol

InChI

InChI=1S/CHBrClF/c2-1(3)4/h1H

InChI Key

YNKZSBSRKWVMEZ-UHFFFAOYSA-N

SMILES

C(F)(Cl)Br

Synonyms

bromochlorofluoromethane

Canonical SMILES

C(F)(Cl)Br

Bromochlorofluoromethane, also known as fluorochlorobromomethane, is a chemical compound with the molecular formula CHBrClF. It belongs to the class of trihalomethanes and is recognized as one of the simplest stable chiral compounds. Its chiral nature makes it particularly valuable for research in stereochemistry and quantum physics. The compound has a boiling point of 36 °C and a melting point of -115 °C, with a density of 1.994 g/cm³ .

, primarily including:

  • Nucleophilic Substitution Reactions: In these reactions, the halogen atoms can be replaced by nucleophiles such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.
  • Oxidation and Reduction Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, and reduced using agents such as lithium aluminum hydride or sodium borohydride .

These reactions can yield different halogenated methanes or other organic compounds depending on the specific conditions applied.

Bromochlorofluoromethane can be synthesized through several methods:

  • Halogen Exchange Reaction: This method involves halogenation or fluorination of dihalomethanes under catalyzed conditions.
  • Industrial Production: Typically follows synthetic routes involving careful control of reaction conditions to ensure high yield and purity. This often utilizes large-scale reactors with precise temperature control .

The compound was first synthesized in March 2005, which marked a significant advancement in chiral chemistry .

Bromochlorofluoromethane has several applications, particularly in scientific research:

  • Chiral Chemistry: It serves as a model compound for studying properties and behaviors of chiral molecules.
  • Quantum Physics: Recent studies have explored its use for experimental measurements related to parity violation, an important issue in quantum physics.
  • Spectroscopy: The compound is utilized in high-resolution infrared and microwave spectroscopy for investigating molecular structures and interactions .

The interaction studies involving bromochlorofluoromethane focus primarily on its stereochemical properties. Due to its chiral nature, it exhibits different interactions with enantiomers, which can lead to varied chemical behaviors. This characteristic makes it a subject of interest for researchers studying molecular interactions at a fundamental level .

Bromochlorofluoromethane shares structural similarities with other halogenated compounds. Notable comparisons include:

Compound NameMolecular FormulaUnique Features
BromochlorodifluoromethaneCF₂ClBrUsed in fire extinguishers; has two fluorine atoms instead of one.
BromofluoromethaneCHBrF₂Different halogen composition; synthesized through distinct methods.
ChloroformCHCl₃Lacks fluorine; commonly used as a solvent.

Bromochlorofluoromethane's uniqueness lies in its stability as a chiral compound and its utility in fundamental research areas such as stereochemistry and quantum physics, distinguishing it from other similar compounds .

XLogP3

2.2

Wikipedia

Bromochlorofluoromethane

Dates

Modify: 2024-02-18

Explore Compound Types